![molecular formula C13H16F3NO2 B1343077 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine CAS No. 405090-60-0](/img/structure/B1343077.png)
3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine" is a derivative of piperidine, a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in a variety of natural products and their utility in medicinal chemistry as they often serve as key structural elements in biologically active compounds .
Synthesis Analysis
The synthesis of halogenated 4-(phenoxymethyl)piperidines, which are structurally related to "3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine," has been explored as potential sigma receptor ligands. These compounds were synthesized and their affinity and selectivity were determined using in vitro receptor binding assays . Additionally, the stereoselective synthesis of trans-3,4-disubstituted piperidines has been discussed, highlighting the importance of such structures in medicinal chemistry . Furthermore, a ring contraction method has been developed to synthesize 2-substituted 2-(trifluoromethyl)pyrrolidines from 3-hydroxy-3-(trifluoromethyl)piperidines, which could be relevant for the synthesis of related trifluoromethyl compounds .
Molecular Structure Analysis
The molecular structure of related piperidine compounds has been analyzed using various techniques. For instance, the crystal structure, DFT calculations, and Hirshfeld surface analysis of a chloro-methyl-bis(p-methoxyphenyl)piperidin-4-one were performed to understand the molecular shape and intermolecular interactions within the crystal structure . These analyses can provide insights into the molecular structure of "3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine" by analogy.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives can be inferred from studies on similar compounds. The halogenated 4-(phenoxymethyl)piperidines, for example, have been used to investigate the effects of various substituents on the phenoxy ring and the N-substituents on the dissociation constants for sigma-1 and sigma-2 receptors . These studies can shed light on the potential chemical reactions and interactions that "3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are crucial for their application as pharmacological agents. The log P values of halogenated 4-(phenoxymethyl)piperidines were estimated using HPLC analysis to understand their lipophilicity, which is an important factor in drug design . Such properties are likely to be relevant for "3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine" as well, considering its structural similarities to the compounds studied.
Wissenschaftliche Forschungsanwendungen
Identification and Characterization in Drug Substances
3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine and its related substances were identified in a drug used for treating multidrug-resistant tuberculosis. These substances were characterized using advanced techniques like NMR, FT-IR, and HRMS, providing essential insights for quality control and drug development (Jayachandra et al., 2018).
Structural Analysis of Protoporphyrinogen IX Oxidase Inhibitors
Research on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including compounds structurally related to 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine, revealed key insights into their molecular structure. These findings contribute to understanding how molecular conformations influence the biological activity of such compounds (Li et al., 2005).
Study of Piperidine Derivatives in Pharmaceuticals
Investigations into the physicochemical properties and spectroscopic data of paroxetine hydrochloride, a compound related to 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine, have been conducted. These studies provide valuable information on the characteristics of such piperidine derivatives in pharmaceutical contexts (Germann et al., 2013).
Development of Antidepressant Agents
Research into the synthesis of rigid analogues of SSRIs (Selective Serotonin Reuptake Inhibitors) utilizing structures similar to 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine has been carried out. This work contributes to the exploration of new antidepressant agents and their pharmacological properties (Kumar et al., 2004).
Role in Synthesis of Fibrates for Medical Use
Studies have been conducted on the synthesis of new fibrates, incorporating piperidine structures akin to 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine. These fibrates showed promising activities in reducing triglycerides, cholesterol, and blood sugar, highlighting their potential in medical applications (Komoto et al., 2000).
Radiolabeled Probes for σ-1 Receptors
Research on halogenated 4-(phenoxymethyl)piperidines, structurally related to 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine, has been carried out to develop radiolabeled probes for σ-1 receptors. This research is significant for understanding receptor binding and developing imaging techniques (Waterhouse et al., 1997).
Eigenschaften
IUPAC Name |
3-[[4-(trifluoromethoxy)phenoxy]methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)19-12-5-3-11(4-6-12)18-9-10-2-1-7-17-8-10/h3-6,10,17H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKVFZOTDRJDNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619770 |
Source


|
| Record name | 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine | |
CAS RN |
405090-60-0 |
Source


|
| Record name | 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

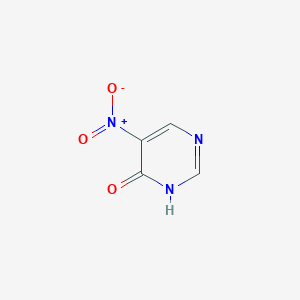

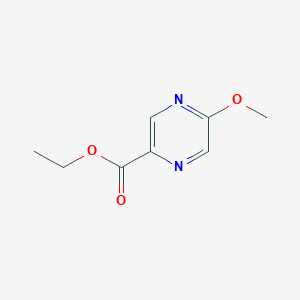

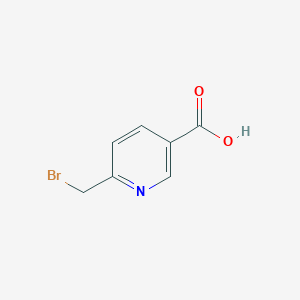
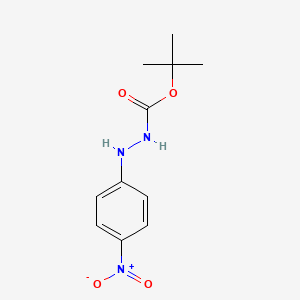
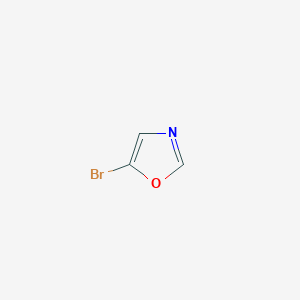

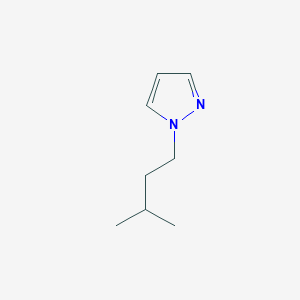



![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)
